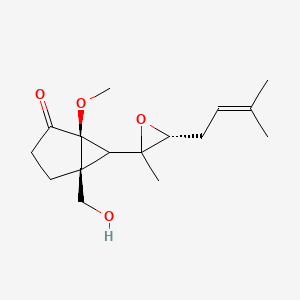
Fumarranol
Descripción general
Descripción
Fumarranol is a drug that inhibits the type 2 methionine aminopeptidase enzyme (METAP2). It was derived through structural modification of the natural product fumagillin . Initially developed as an anti-angiogenesis drug for cancer treatment, it later revealed high affinity binding to the METAP2 enzyme in malaria parasites, making it a potential candidate for malaria treatment .
Aplicaciones Científicas De Investigación
Angiogenesis Inhibition
Fumarranol, a novel fumagillin analogue, has been identified for its potential in inhibiting angiogenesis. It works by selectively inhibiting methionine aminopeptidase (MetAP2) and endothelial cell proliferation. Unlike other compounds in its class, fumarranol does not covalently bind to MetAP2, which positions it as a lead compound for new classes of angiogenesis inhibitors, particularly useful in cancer research and treatment (Lu, Chong, Hu, & Liu, 2006).
Antimalarial Activity
Research has also revealed that fumarranol exhibits significant antimalarial activity. It interacts with Plasmodium falciparum methionine aminopeptidase 2 (PfMetAP2) and inhibits the growth of malaria parasites, both in vitro and in vivo. This makes fumarranol a promising candidate for developing new antimalarial agents (Chen, Xie, Bhat, Kumar, Shapiro, & Liu, 2009).
Biochemical Properties
Further studies on Fumaria species, from which fumarranol can be derived, have isolated various new compounds with potential therapeutic applications. These studies contribute to the understanding of the chemical diversity and potential pharmacological applications of Fumaria species (Jameel, Ali, & Ali, 2014), (Jameel, Ali, & Ali, 2017).
Psoriasis and Multiple Sclerosis Treatment
Fumaric acid and its esters, closely related to fumarranol, have been investigated for their therapeutic use in psoriasis and multiple sclerosis. These compounds exhibit immunomodulatory and neuroprotective effects, making them valuable in clinical studies for treating these conditions (Gold, Linker, & Stangel, 2012), (Moharregh-Khiabani, Linker, Gold, & Stangel, 2009).
Propiedades
IUPAC Name |
(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-10(2)5-6-12-14(3,20-12)13-15(9-17)8-7-11(18)16(13,15)19-4/h5,12-13,17H,6-9H2,1-4H3/t12-,13?,14?,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZHCRPLGNWCR-WCMAUXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C3(C2(C(=O)CC3)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C(O1)(C)C2[C@]3([C@@]2(C(=O)CC3)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337018 | |
| Record name | Fumarranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fumarranol | |
CAS RN |
912569-37-0 | |
| Record name | Fumarranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



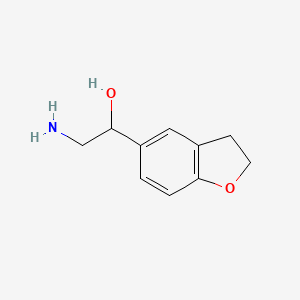
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)
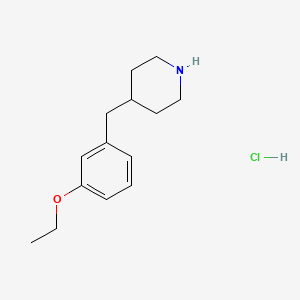
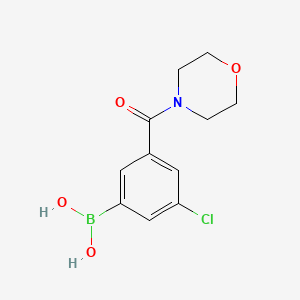
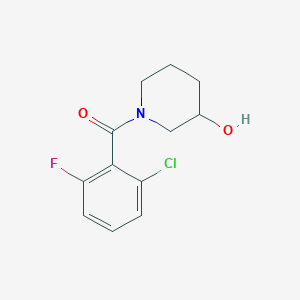
![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)
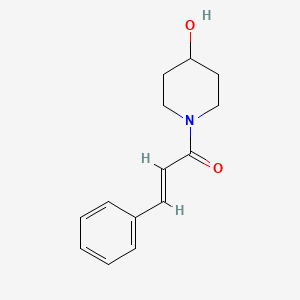



![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)
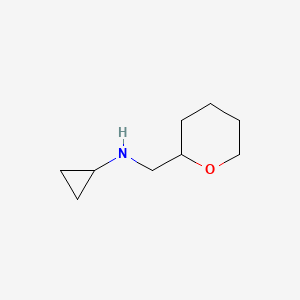
![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)